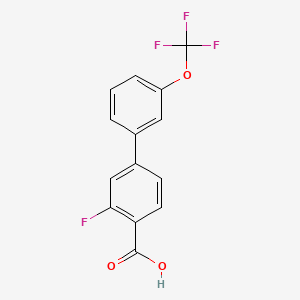

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQHYJGUDCKCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681369 | |

| Record name | 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261837-34-6 | |

| Record name | 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

Abstract

This technical guide provides a detailed, expert-led exploration of a robust and efficient synthetic route to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a substituted biaryl carboxylic acid. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for forging carbon-carbon bonds.[1][2] This document delves into the strategic retrosynthetic analysis, the mechanistic underpinnings of the catalytic cycle, a detailed experimental protocol, and practical field insights for optimization and troubleshooting. The intended audience includes researchers, medicinal chemists, and process development professionals who require a comprehensive understanding of this transformation.

Strategic Design: Retrosynthetic Analysis

The rational design of a synthetic route begins with retrosynthesis. For a biaryl compound like the target molecule, the most logical disconnection is the C-C bond linking the two aromatic rings. This approach is the foundation of palladium-catalyzed cross-coupling strategies.[1][3] This disconnection yields two key synthons: an electrophilic aryl halide and a nucleophilic organoboron species.

Specifically, the target molecule is broken down into a 2-fluorobenzoic acid derivative and a 3-(trifluoromethoxy)phenyl derivative. The most strategically sound precursors are identified as 2-Fluoro-4-bromobenzoic acid (the aryl halide partner) and (3-trifluoromethoxyphenyl)boronic acid (the organoboron partner). This choice is predicated on the commercial availability and stability of these starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the chosen forward-synthesis pathway. It involves the palladium-catalyzed coupling of the aryl bromide with the arylboronic acid in the presence of a base.[2] This reaction is renowned for its mild conditions, high functional group tolerance (importantly, tolerating the carboxylic acid moiety), and the low toxicity of its boron-containing byproducts.[4]

The overall transformation is as follows:

Image depicting the chemical reaction of 2-Fluoro-4-bromobenzoic acid with (3-trifluoromethoxyphenyl)boronic acid, catalyzed by a Palladium complex and a base, to yield 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.

Mechanism Deep Dive: The Palladium Catalytic Cycle

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Fluoro-4-bromobenzoic acid, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of phosphine ligand on the palladium center.[1][5]

-

Transmetalation : The base activates the organoboron compound, forming a more nucleophilic boronate species. This species then transfers its organic group (the 3-trifluoromethoxyphenyl moiety) to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions or scales.

Materials & Reagents:

-

2-Fluoro-4-bromobenzoic acid

-

(3-trifluoromethoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-4-bromobenzoic acid (1.0 eq), (3-trifluoromethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).

-

Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition : Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.[4]

-

Heating : Immerse the flask in a preheated oil bath and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.[4]

-

Combine the organic extracts and wash with water, followed by brine.

-

-

Purification :

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.

-

Data Summary and Reagent Table

| Reagent | M.W. ( g/mol ) | Molar Eq. | Sample Amount (mmol) | Sample Mass/Vol. |

| 2-Fluoro-4-bromobenzoic acid | 219.01 | 1.0 | 5.0 | 1.095 g |

| (3-trifluoromethoxyphenyl)boronic acid | 205.93 | 1.2 | 6.0 | 1.236 g |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.15 | 173 mg |

| K₂CO₃ | 138.21 | 3.0 | 15.0 | 2.073 g |

| 1,4-Dioxane | 88.11 | - | - | 20 mL |

| Water | 18.02 | - | - | 5 mL |

Field Insights & Troubleshooting

-

Catalyst Choice : While Pd(PPh₃)₄ is a classic choice, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or a pre-catalyst source can significantly accelerate the reaction, especially with challenging substrates.[1][3][5]

-

Base Sensitivity : The carboxylic acid group is generally tolerant, but if base-sensitive functional groups are present, weaker bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be employed.[5]

-

Low Yields : If the reaction stalls, potential causes include catalyst decomposition or incomplete transmetalation. Ensuring thoroughly degassed solvents is crucial to prevent catalyst oxidation. A fresh charge of catalyst can sometimes restart a stalled reaction.

-

Side Reactions : A common side reaction is the homocoupling of the boronic acid. This can be minimized by using the correct stoichiometry (a slight excess of the boronic acid) and ensuring an efficient catalytic system.

-

Purification : The acidic nature of the product allows for a straightforward acid-base workup to remove neutral impurities. If the final product is difficult to crystallize, silica gel chromatography is a reliable alternative.

Conclusion

The synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group compatibility, and operational simplicity. By understanding the underlying mechanism and key reaction parameters, researchers can reliably produce this and other complex biaryl molecules for applications in drug discovery, materials science, and beyond.

References

- Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes.

- The Suzuki Reaction. Andrew G Myers Research Group.

- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Your "Go-To", "just couple already", Suzuki conditions?. Reddit.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide leverages predictive modeling and data from structurally similar compounds to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers predicted properties, a plausible synthetic route, and standardized protocols for experimental determination of key parameters.

Introduction and Molecular Structure

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated biaryl carboxylic acid. Its structure, featuring a fluorinated benzoic acid core linked to a trifluoromethoxy-substituted phenyl ring, suggests potential for unique electronic and conformational properties that are highly sought after in the design of novel therapeutic agents and functional materials. The strategic placement of fluorine and trifluoromethoxy groups can significantly influence metabolic stability, binding affinity, and lipophilicity.

This document serves as a foundational resource, providing predicted physicochemical characteristics and outlining robust methodologies for their empirical validation.

Molecular Structure:

Caption: Chemical structure of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.

Predicted Physicochemical Properties

Given the absence of comprehensive experimental data, the following table summarizes the predicted physicochemical properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. These values were derived from computational models and provide a strong baseline for experimental design.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₄H₈F₄O₃ | - |

| Molecular Weight | 300.21 g/mol | - |

| pKa | ~3.5 - 4.0 | Computational Prediction[1][2][3] |

| logP | ~4.5 - 5.0 | Computational Prediction[4][5][6] |

| Appearance | White to off-white solid | Inferred from analogs[7] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, methanol, ethanol. | Inferred from analogs and general properties of similar compounds. |

Synthesis Pathway: A Hypothetical Approach via Suzuki Coupling

A highly plausible and efficient synthetic route to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[8][9][10][11]

The proposed synthesis would involve the coupling of 2-Fluoro-4-bromobenzoic acid (CAS: 112704-79-7)[12][13] with 3-(trifluoromethoxy)phenylboronic acid (CAS: 179113-90-7).[7][14][15][16]

Caption: Proposed synthesis of the target compound via Suzuki coupling.

Experimental Protocols for Physicochemical Property Determination

To facilitate the empirical validation of the predicted properties, this section provides detailed, step-by-step methodologies for determining the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP).

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[17][18][19][20][21]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid and dissolve it in a suitable solvent mixture (e.g., methanol/water) to a final concentration of approximately 1 mM.

-

Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration: Begin the titration by adding small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M).

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.

Determination of logP via the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (logP).[22][23][24][25][26]

Caption: Workflow for logP determination by the shake-flask method.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in the pre-saturated n-octanol.

-

Partitioning: In a flask, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the flask for an extended period (e.g., 1-2 hours) to ensure the compound has fully partitioned between the two phases. Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

-

Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Safety and Handling

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. While experimental data is currently limited, the predictive models and proposed synthetic and analytical methodologies herein offer a robust starting point for researchers. The unique structural motifs of this compound warrant further investigation into its potential applications in drug discovery and materials science.

References

-

Rowan's Free Online pKa Calculator. [Link]

-

MolGpKa: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

The Royal Society of Chemistry - Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

-

Semantic Scholar - Prediction of Physicochemical Properties of Organic Compounds from 2D Molecular Structure – Fragment Methods vs. LFER Models. [Link]

-

bio.tools - MolGpKa. [Link]

-

ACS Publications - Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]

-

Virtual Computational Chemistry Laboratory - On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

ACS Publications - Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]

-

Semantic Scholar - New Synthesis of Biaryls via Rh‐Catalyzed Decarbonylative Suzuki‐Coupling of Carboxylic Anhydrides with Arylboroxines. [Link]

-

Virtual Computational Chemistry Laboratory - On-line Software. [Link]

-

ResearchGate - Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. [Link]

-

ACS Publications - MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [Link]

-

Cambridge MedChem Consulting - LogP/D. [Link]

-

ECETOC - APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubChem - 2-Bromo-4-fluorobenzoic acid. [Link]

-

ACD/Labs - Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

PMC - Development of Methods for the Determination of pKa Values. [Link]

-

Molinspiration - logP - octanol-water partition coefficient calculation. [Link]

-

Virtual logP On-line. [Link]

-

Chemaxon - Calculators & Predictors. [Link]

-

protocols.io - LogP / LogD shake-flask method. [Link]

-

PMC - A High-Throughput Method for Lipophilicity Measurement. [Link]

-

Encyclopedia.pub - Methods for Determination of Lipophilicity. [Link]

-

DergiPark - Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ACS Publications - Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. [Link]

-

CompuDrug - PrologP. [Link]

-

ResearchGate - Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Lokey Lab Protocols - Shake Flask logK. [Link]

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. bio.tools [bio.tools]

- 3. pubs.acs.org [pubs.acs.org]

- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. Virtual logP On-line [ddl.unimi.it]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemscene.com [chemscene.com]

- 13. 4-溴-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. scbt.com [scbt.com]

- 16. 3-(Trifluoromethoxy)phenylboronic Acid | 179113-90-7 | TCI AMERICA [tcichemicals.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 22. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 27. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

An In-Depth Technical Guide to 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated moieties into drug candidates has become a cornerstone for optimizing pharmacological profiles. The unique electronic properties of fluorine—its high electronegativity and small atomic radius—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Within this context, biaryl scaffolds, particularly those featuring fluorinated benzoic acid motifs, represent a privileged class of structures. This guide provides a comprehensive technical overview of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid , a key building block in the synthesis of complex therapeutic agents.

This compound, identified by the CAS Number 926222-59-5 , embodies the convergence of several critical structural features: a fluorinated benzoic acid, a biaryl linkage, and a trifluoromethyl group.[3] The trifluoromethyl group, in particular, is a widely used functional group in pharmaceuticals, known to enhance metabolic stability and membrane permeability.[4] This guide will delve into the synthesis, physicochemical properties, and applications of this versatile intermediate, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is paramount for its effective utilization in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 926222-59-5 | [3] |

| Molecular Formula | C₁₄H₈F₄O₂ | [3] |

| Molecular Weight | 284.21 g/mol | [3] |

| IUPAC Name | 2-Fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid | |

| Appearance | White to off-white solid | General knowledge |

| Purity | Typically ≥98% | [3] |

The presence of the fluorine atom at the 2-position of the benzoic acid ring influences the acidity of the carboxylic acid group and can participate in crucial hydrogen bonding interactions with biological targets. The trifluoromethyl group on the second phenyl ring significantly increases lipophilicity, which can be advantageous for cell permeability and crossing the blood-brain barrier.[5]

Synthesis of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid: A Two-Step Approach

The synthesis of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is most effectively achieved through a two-step process, beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This approach offers high yields and functional group tolerance.[6][7]

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the coupling of a suitable brominated benzoic acid ester with a trifluoromethyl-substituted phenylboronic acid. A representative starting material is methyl 2-fluoro-4-bromobenzoate.

Reaction Scheme:

Sources

- 1. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in Organic Solvents

Introduction

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a complex aromatic molecule featuring multiple functional groups that contribute to its unique physicochemical properties. As a fluorinated benzoic acid derivative, it holds potential as a building block in medicinal chemistry and materials science.[1][2] The strategic placement of fluorine atoms and a trifluoromethoxy group can significantly influence molecular interactions, thereby affecting properties like lipophilicity and metabolic stability.[1][3] A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals. Solubility data is critical for designing synthetic routes, developing purification strategies, formulating drug products, and conducting various in vitro and in vivo studies.[4][5]

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. It details a robust experimental protocol for solubility determination, presents representative solubility data in a range of organic solvents, and offers insights into the molecular interactions governing its solubility.

Physicochemical Properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is not extensively published, we can infer its likely characteristics based on its structural motifs and data from analogous compounds.[6][7][8]

Table 1: Estimated Physicochemical Properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

| Property | Estimated Value/Characteristic | Influence on Solubility |

| Molecular Formula | C₁₄H₈F₄O₃ | Provides the elemental composition. |

| Molecular Weight | 300.21 g/mol [9] | Larger molecules can sometimes be less soluble.[10] |

| Appearance | White to off-white solid | Physical state at ambient temperature. |

| Melting Point | 160-175 °C (estimated) | A higher melting point can suggest stronger crystal lattice energy, which may lead to lower solubility. |

| pKa | 3.0 - 4.0 (estimated) | The acidic nature of the carboxylic acid group will significantly impact solubility in protic and basic solvents. |

| logP | ~4.1 (calculated)[9] | The positive logP value suggests a lipophilic (fat-soluble) nature, indicating better solubility in nonpolar organic solvents. |

| Hydrogen Bond Donors | 1 (from carboxylic acid)[9] | The ability to donate a hydrogen bond is crucial for interactions with protic solvents. |

| Hydrogen Bond Acceptors | 3 (from oxygens and fluorine) | The ability to accept hydrogen bonds allows for interactions with a wide range of solvents. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][11][12] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to achieve saturation.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Weigh an excess amount of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid into a series of glass vials. An excess is necessary to ensure a saturated solution is formed.[12][13]

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.[14]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C, to mimic ambient or physiological conditions, respectively.[13]

-

Agitate the vials for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[13] A preliminary time-course experiment can determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.[4]

-

Carefully aspirate an aliquot of the clear supernatant for analysis. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) can also be used.[15]

-

-

Quantification:

-

Prepare a series of calibration standards of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid of known concentrations in the respective solvent.

-

Analyze the supernatant and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the compound in the saturated supernatant by interpolating its analytical response from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Solubility Profile of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

The following table presents representative solubility data for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in a variety of common organic solvents. This data is illustrative and based on the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[5][10]

Table 2: Representative Solubility of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | > 50 |

| Ethanol | 24.5 | > 50 | |

| Isopropanol | 19.9 | 20 - 40 | |

| Water | 80.1 | < 0.1 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | |

| Acetonitrile | 37.5 | 10 - 20 | |

| Acetone | 20.7 | 30 - 50 | |

| Tetrahydrofuran (THF) | 7.6 | 40 - 60 | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | 5 - 10 |

| Toluene | 2.4 | < 1 | |

| Hexane | 1.9 | < 0.1 |

Discussion of Solubility Trends

The solubility of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is governed by a balance of intermolecular forces between the solute and solvent molecules.

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): The high solubility in solvents like DMSO and DMF can be attributed to strong dipole-dipole interactions. The polar nature of the solvent molecules effectively solvates the polar regions of the benzoic acid derivative. The carbonyl group and the trifluoromethoxy group contribute significantly to the molecule's polarity.

-

High Solubility in Alcohols (Methanol, Ethanol): The carboxylic acid group of the solute can act as both a hydrogen bond donor and acceptor, leading to strong hydrogen bonding with alcohol solvents. This is a primary driver for its high solubility in these solvents.

-

Moderate Solubility in Other Polar Solvents (Acetone, THF, Acetonitrile): These solvents can engage in dipole-dipole interactions and, in the case of acetone and THF, act as hydrogen bond acceptors for the carboxylic acid proton. The solubility is generally good but may be lower than in DMSO or alcohols due to less effective hydrogen bonding capabilities.

-

Low Solubility in Nonpolar Solvents (Toluene, Hexane): The overall polarity of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, arising from the carboxylic acid, fluorine, and trifluoromethoxy groups, makes it poorly soluble in nonpolar solvents. The energy required to break the solute-solute interactions (crystal lattice energy) is not sufficiently compensated by the weak van der Waals forces with nonpolar solvent molecules.

-

Very Low Solubility in Water: Despite being a polar protic solvent, the large, nonpolar aromatic rings and the trifluoromethoxy group give the molecule a significant hydrophobic character (high logP). This hydrophobicity dominates, leading to very poor aqueous solubility. The molecule's acidic nature means its solubility would be significantly higher in aqueous basic solutions due to the formation of a more soluble salt.[16][17]

Molecular Interactions Diagram

Caption: Key intermolecular forces influencing solubility.

Practical Applications of Solubility Data

-

Process Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for reaction, crystallization, and purification, optimizing yield and purity.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of the feasibility of different dosage forms (e.g., oral, injectable).

-

Analytical Method Development: The choice of solvent is critical for preparing samples for analysis by techniques such as HPLC and NMR.

-

Preclinical Studies: Understanding solubility in biocompatible solvents is essential for preparing dosing solutions for in vitro and in vivo assays.

Conclusion

This technical guide has outlined the key aspects of the solubility of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in organic solvents. The presence of both polar functional groups and a large hydrophobic scaffold results in a nuanced solubility profile, with high solubility in polar aprotic and protic solvents and low solubility in nonpolar and aqueous media. The provided experimental protocol for the shake-flask method offers a reliable approach for obtaining precise solubility data, which is indispensable for the effective application of this compound in research and development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-Fluoro-4-(trifluoromethoxy)benzoic acid.

- Ossila. (2023, November 9). 2-Fluoro-4-(trifluoromethyl)benzoic acid.

- SAFETY D

- Sigma-Aldrich. (2024, September 6).

- Thermo Fisher Scientific. (2025, September 22).

- PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid.

- PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid.

- Benchchem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.

- Smolecule. (2023, August 15). 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid.

- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.

- PubChem. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- ChemScene. (n.d.). 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid.

Sources

- 1. Buy 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | 1261961-48-1 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. enamine.net [enamine.net]

- 5. chem.ws [chem.ws]

- 6. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. youtube.com [youtube.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. www1.udel.edu [www1.udel.edu]

theoretical studies on 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

An In-depth Technical Guide to the Theoretical Study of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

This technical guide provides a comprehensive framework for the theoretical investigation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. Designed for researchers, computational chemists, and professionals in drug development, this document outlines the core computational methodologies for characterizing the structural, electronic, and potential biological properties of this novel molecule. By leveraging established quantum chemical and molecular modeling techniques, we present a self-validating system of protocols that ensures scientific rigor and actionable insights.

Introduction: The Rationale for a Theoretical Deep Dive

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a compound of significant interest, combining several key pharmacophores: a benzoic acid moiety, a fluorine substituent, and a trifluoromethoxy-substituted phenyl ring. Fluorinated benzoic acid derivatives are recognized for their diverse applications, serving as precursors for agrochemicals, pharmaceuticals, and advanced materials.[1][2][3] The strategic incorporation of fluorine and trifluoromethyl/trifluoromethoxy groups can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6]

Given the synthetic and financial investment required for novel chemical entities, a robust theoretical pre-evaluation is not merely an academic exercise but a critical component of modern research and development. In silico analysis allows for the prediction of molecular properties, guiding experimental design and prioritizing candidates with the highest potential for success. This guide details the theoretical workflows necessary to build a comprehensive profile of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, from its fundamental conformational landscape to its potential interactions with protein targets.

Part 1: Conformational Landscape and Structural Analysis

The first step in understanding any molecule is to define its three-dimensional structure and conformational preferences. The relative orientation of the carboxylic acid group, the fluoro substituent, and the trifluoromethoxyphenyl group can significantly impact its properties. Density Functional Theory (DFT) is a powerful tool for exploring these potential energy surfaces.[1][2][7]

Experimental Protocol: Conformational Analysis via Potential Energy Surface (PES) Scan

-

Initial Structure Generation: Construct the 3D structure of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid using a molecular builder (e.g., GaussView, Avogadro).

-

Selection of Torsional Angles: Identify the key rotatable bonds that define the molecule's conformational flexibility. For this molecule, the critical dihedral angles are:

-

τ1 (C-C-C=O): Rotation of the carboxylic acid group relative to the benzene ring.

-

τ2 (O=C-O-H): Rotation around the C-O bond within the carboxylic acid, defining cis and trans conformers.

-

τ3 (C-O-C-C): Rotation of the trifluoromethoxyphenyl group relative to the benzoic acid core.

-

-

Computational Method: Employ the B3LYP hybrid functional with the 6-311++G(d,p) basis set, a combination known to provide a good balance of accuracy and computational cost for organic molecules.[1][2]

-

PES Scan Execution:

-

Perform a relaxed PES scan in a computational chemistry package (e.g., Gaussian 16).[7]

-

Systematically vary the selected dihedral angles (e.g., in 10° or 15° increments) while allowing all other geometric parameters to optimize at each step.

-

-

Analysis of Results:

-

Plot the relative energy versus the dihedral angle(s) to visualize the potential energy landscape.

-

Identify the energy minima, which correspond to stable conformers, and the energy maxima, which represent transition states between conformers.

-

The global minimum represents the most stable, and therefore most abundant, conformation of the isolated molecule.

-

Expected Insights and Data Presentation

The conformational analysis is expected to reveal the most stable arrangement of the functional groups. For instance, an intramolecular hydrogen bond between the ortho-fluorine and the carboxylic acid hydrogen might stabilize a particular conformer.[8] The results should be summarized in a table for clarity.

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kJ/mol) |

| 1 (Global Minimum) | ~0° | ~180° (trans) | 0.00 |

| 2 | ~180° | ~180° (trans) | X.XX |

| 3 | ~0° | ~0° (cis) | Y.YY |

Note: This table is illustrative. Actual values would be derived from the PES scan.

Visualization: Conformational Analysis Workflow

Caption: Workflow for Conformational Analysis using PES Scan.

Part 2: Quantum Chemical Characterization

Once the lowest energy conformer is identified, a full geometry optimization and subsequent property calculations can be performed. These calculations provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic signatures.

Experimental Protocol: Geometry Optimization and Property Calculation

-

Geometry Optimization:

-

Using the coordinates of the global minimum conformer from the PES scan as the starting point, perform a full geometry optimization at the same level of theory (B3LYP/6-311++G(d,p)).

-

Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Generate an MEP surface to visualize the charge distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

-

-

Vibrational Frequency Analysis:

-

The frequency calculation not only confirms the minimum energy structure but also provides the theoretical vibrational frequencies and IR intensities, which can be compared with experimental IR spectra.

-

Key Electronic and Structural Parameters

The calculations will yield a wealth of quantitative data. This data should be tabulated for easy reference and comparison with related molecules.

| Parameter | Calculated Value | Significance |

| Optimized Bond Length (C=O) | e.g., 1.21 Å | Indicator of bond strength and character. |

| Optimized Bond Angle (O-C=O) | e.g., 122° | Defines the local geometry of the carboxyl group. |

| Dihedral Angle (C-C-C=O) | e.g., 0.5° | Confirms the planarity or non-planarity of the carboxyl group relative to the ring.[9] |

| EHOMO | e.g., -7.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | e.g., -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | e.g., 5.7 eV | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

Visualization: From Structure to Properties

Caption: Relationship between optimized structure and calculated properties.

Part 3: Potential Biological Activity via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[4] This method can provide crucial insights into the potential biological activity of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid by identifying likely protein partners and key binding interactions. Given that many fluorinated benzoic acids exhibit anti-inflammatory properties, a relevant target could be a cyclooxygenase (COX) enzyme.[5]

Experimental Protocol: Molecular Docking Workflow

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.

-

Prepare the protein using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro): remove water molecules, add hydrogen atoms, and assign charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.

-

Assign charges and define rotatable bonds. The ligand must be converted to a suitable file format (e.g., .pdbqt for AutoDock Vina).[10]

-

-

Binding Site Definition:

-

Define the binding site (the "grid box") on the protein. This is typically centered on the active site occupied by a co-crystallized native ligand.

-

-

Docking Execution:

-

Run the docking simulation using software like AutoDock Vina. The program will sample numerous conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses.

-

Examine the predicted binding energy (in kcal/mol), where a lower value indicates a more favorable interaction.

-

Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Interpreting Docking Results

The output of a docking simulation provides a hypothesis about the binding mode and affinity. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent analogues.

| Parameter | Result | Interpretation |

| Binding Energy | e.g., -8.5 kcal/mol | A strong predicted binding affinity to the target protein. |

| Key Interacting Residues | e.g., Arg120, Tyr355, Ser530 | Identifies the specific amino acids in the active site that stabilize the ligand. |

| Interaction Types | e.g., H-bond with Ser530 | The carboxylic acid group forms a hydrogen bond, mimicking the interaction of native substrates. |

Visualization: Molecular Docking Protocol

Caption: A standard workflow for molecular docking studies.

Conclusion

The theoretical study of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, following the protocols outlined in this guide, provides a powerful, cost-effective method for generating a comprehensive molecular profile. By systematically analyzing its conformational preferences, electronic properties, and potential protein interactions, researchers can make informed decisions, streamline experimental efforts, and accelerate the discovery process. This in-depth computational approach, grounded in the principles of quantum chemistry and molecular modeling, is an indispensable tool in modern chemical and pharmaceutical research.

References

-

Gonalves, P. F. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Available at: [Link]

-

Lin, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Journal of Molecular Spectroscopy. Available at: [Link]

-

Gonalves, P. F. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available at: [Link]

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Pharma Focus Asia. Available at: [Link]

-

Lin, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Journal of Molecular Spectroscopy. Available at: [Link]

-

Yamuna, T. S., et al. (2013). 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. Acta Crystallographica Section E. Available at: [Link]

-

Yamuna, T. S., et al. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E. Available at: [Link]

-

Tasi, D., et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules. Available at: [Link]

-

CSIR-NIScPR (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics. Available at: [Link]

- Google Patents (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.

-

National Center for Biotechnology Information (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. Available at: [Link]

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E. Available at: [Link]

- Google Patents (n.d.). Processes for the preparation of fluorinated benzoic acids. Google Patents.

-

Stefaniu, A., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules. Available at: [Link]

-

Le, T. V. T., et al. (2023). Bifunctional neuraminidase inhibitory and simultaneously anti-Mycoplasma pneumoniae of flavan-3-ols and flavanones: Combined molecular docking, virtual screening, ADMET, and synthesis prediction. Heliyon. Available at: [Link]

-

Gontrani, L., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry. Available at: [Link]

-

Drake, J. A., et al. (2021). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. IUCrData. Available at: [Link]

-

Wang, Y., et al. (2025). Discovery of a 2'-α-Fluoro-2'-β- C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Hussain, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. Available at: [Link]

-

Journal of Biochemical Technology (n.d.). Flavone Derivatives as Potential Inhibitors of SARS-Cov-2rdrp through Computational Studies. Journal of Biochemical Technology. Available at: [Link]

-

Drake, J. A., et al. (2021). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]

Sources

- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. researchgate.net [researchgate.net]

- 9. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bifunctional neuraminidase inhibitory and simultaneously anti-<i>Mycoplasma pneumoniae</i> of flavan-3-ols and flavanones: Combined molecular docking, virtual screening, ADMET, and synthesis prediction - Journal of King Saud University - Science [jksus.org]

A Technical Guide to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid: From Conceptualization to Synthesis and Application

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in modern medicinal chemistry and drug discovery. While a detailed historical record of its initial synthesis is not prominently documented in publicly available literature, this guide reconstructs its likely discovery pathway within the context of rational drug design programs. We will delve into the scientific rationale for its structural design, explore robust synthetic methodologies for its preparation, and discuss its potential applications as a key building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar fluorinated scaffolds.

The Genesis of a Scaffold: A Plausible History and Design Rationale

The discovery of novel chemical entities in pharmaceutical research is rarely a singular event but rather the culmination of systematic exploration. The story of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is likely rooted in a medicinal chemistry campaign aimed at developing inhibitors for a specific biological target, such as a kinase, protease, or nuclear receptor.

The core structure, a biaryl benzoic acid, is a privileged scaffold in drug discovery. The benzoic acid moiety provides a key interaction point, often serving as a "warhead" to engage with positively charged residues (like lysine or arginine) in a protein's active site. The biaryl framework offers a rigid yet tunable platform to orient functional groups in three-dimensional space, enabling precise interactions with the target protein.

The specific substitution pattern of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a testament to the power of fluorine chemistry in modulating molecular properties for improved drug-like characteristics:

-

2-Fluoro Substituent: The fluorine atom at the 2-position of the benzoic acid ring has profound effects. It lowers the pKa of the carboxylic acid, making it a stronger acid and potentially enhancing its binding affinity to the target. Furthermore, the ortho-fluoro group can induce a conformational twist in the biaryl system, which can be crucial for optimizing the molecule's shape to fit into a binding pocket and can also impact metabolic stability.

-

3-Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group on the second phenyl ring is a highly valuable substituent in modern drug design.[1] It is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. More importantly, it significantly increases the lipophilicity of the molecule, which can enhance cell membrane permeability and bioavailability.[1] The trifluoromethoxy group is also known for its metabolic stability, as it is resistant to enzymatic degradation.[1]

The combination of these features makes 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid a highly attractive building block for creating potent and selective drug candidates with favorable pharmacokinetic profiles.

Synthetic Strategies: A Tale of Two Couplings

The construction of the biaryl core of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is most efficiently achieved through modern cross-coupling reactions. The two most prominent and industrially scalable methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

The Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2][3] It is one of the most widely used methods for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.

A logical and efficient retrosynthetic analysis for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid points to two primary Suzuki coupling strategies:

Strategy A: Coupling of a 2-fluoro-4-halobenzoic acid derivative with 3-(trifluoromethoxy)phenylboronic acid. Strategy B: Coupling of a 4-boronic acid (or ester) substituted 2-fluorobenzoic acid derivative with a 3-(trifluoromethoxy)halobenzene.

Strategy A is generally preferred due to the wider availability and lower cost of 2-fluoro-4-halobenzoic acids (e.g., 2-fluoro-4-bromobenzoic acid or 2-fluoro-4-iodobenzoic acid).

Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |

| 2-Fluoro-4-bromobenzoic acid | 1006-37-7 | 219.01 | 1.0 |

| 3-(Trifluoromethoxy)phenylboronic acid | 179113-90-7 | 205.94 | 1.2 |

| Palladium(II) acetate (Pd(OAc)2) | 3375-31-3 | 224.50 | 0.02 |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.04 |

| Potassium carbonate (K2CO3) | 584-08-7 | 138.21 | 3.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |

| Water | 7732-18-5 | 18.02 | 2 mL |

Procedure:

-

To a flame-dried Schlenk flask, add 2-fluoro-4-bromobenzoic acid (1.0 mmol), 3-(trifluoromethoxy)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 20 mL of water and acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)2 and a biarylphosphine ligand like SPhos is highly effective for Suzuki couplings involving electron-rich and sterically hindered substrates. SPhos is an electron-rich and bulky ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Sources

A Technical Guide to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid: A Novel Research Chemical

Executive Summary:

Introduction: The Rationale for Fluorinated Biaryl Benzoic Acids

Fluorinated biaryl carboxylic acids are a class of compounds that have garnered significant interest in pharmaceutical research. The fluorine atom, with its high electronegativity and small atomic radius, can influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[4][5] The trifluoromethoxy (-OCF3) group is particularly noteworthy for its ability to significantly increase lipophilicity, which can improve cell membrane permeability and bioavailability.[3] Furthermore, the high strength of the C-F bonds within this group enhances metabolic stability, prolonging the in-vivo half-life of a drug candidate.[1][3]

The target molecule, 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, combines these features in a unique arrangement. The biaryl scaffold is a common motif in many approved drugs, and the specific substitution pattern of this compound makes it an attractive candidate for investigation in a variety of therapeutic areas.

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

Given the absence of a commercial source for the title compound, a de novo synthesis is required. A logical and efficient approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[6][7] This reaction is widely favored in the pharmaceutical industry due to its mild conditions and broad functional group tolerance.[6]

The proposed retrosynthetic analysis identifies two key starting materials: 2-Fluoro-4-bromobenzoic acid and (3-trifluoromethoxyphenyl)boronic acid .

2.1. Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.

2.2. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

-

2-Fluoro-4-bromobenzoic acid (1.0 eq.)

-

(3-trifluoromethoxyphenyl)boronic acid (1.2 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)

-

Potassium carbonate (K₂CO₃) (3.0 eq.)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask, add 2-Fluoro-4-bromobenzoic acid, (3-trifluoromethoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product.

Physicochemical and Spectroscopic Characterization

Following synthesis, it is imperative to thoroughly characterize the compound to confirm its identity and purity.

| Parameter | Predicted Value/Technique | Purpose |

| Molecular Formula | C₁₄H₈F₄O₃ | Confirms elemental composition. |

| Molecular Weight | 300.21 g/mol | Verification of mass. |

| Appearance | White to off-white solid | Physical state observation. |

| ¹H NMR | Spectroscopy | To determine the number and environment of protons. Expected signals in the aromatic region. |

| ¹³C NMR | Spectroscopy | To determine the number and environment of carbon atoms. |

| ¹⁹F NMR | Spectroscopy | Crucial for confirming the presence and environment of the fluorine and trifluoromethoxy groups. |

| Mass Spectrometry | (e.g., ESI-MS) | To determine the exact mass of the molecule and confirm the molecular formula.[8][9] |

| Purity | HPLC | To determine the purity of the final compound. |

Potential Research Applications and Logical Relationships

The unique structural features of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid make it a versatile building block for the synthesis of more complex molecules with potential applications in various fields.

Caption: Logical relationships of the core scaffold to potential applications.

The carboxylic acid moiety serves as a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for the exploration of a wide range of chemical space. The fluorinated biaryl core can be investigated for its potential as a privileged scaffold in targeting various biological pathways. For instance, similar structures have been explored as kinase inhibitors and anti-inflammatory agents.[2] In materials science, the rigid, fluorinated structure could be incorporated into liquid crystals or organic electronic materials.[10][11]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of the novel research chemical, 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. The proposed Suzuki-Miyaura coupling offers a viable route to access this compound, and its unique combination of fluorine and a trifluoromethoxy group makes it a promising candidate for further investigation in both medicinal chemistry and materials science. This document is intended to empower researchers to explore the potential of this and similar fluorinated biaryl benzoic acids in their respective fields.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Boron Molecular. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzoic acid (99%). Amerigo Scientific. [Link]

-

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, 97% Purity, C14H8F4O3, 5 grams. Amazon. [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH. [Link]

-

(PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

-

Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

-

The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Autech Industry Co.,Limited. [Link]

-

2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem - NIH. [Link]

-

Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Processes for the preparation of fluorinated benzoic acids.

-

Fluorinated Benzoic Acids. MySkinRecipes. [Link]

-

Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

synthesis of derivatives from 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

An Application Guide to the Synthesis of Amide and Ester Derivatives from 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

Introduction: The Strategic Value of a Fluorinated Building Block

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a highly functionalized aromatic compound that serves as a valuable starting material in medicinal chemistry and materials science. Its structure is notable for several key features: a reactive carboxylic acid handle, a deactivating fluoro group ortho to the acid, and a trifluoromethoxy-substituted phenyl ring. The strategic placement of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The carboxylic acid group is a primary site for chemical modification, readily undergoing transformations like amidation and esterification to generate diverse libraries of compounds for biological screening.[3]

This guide provides detailed protocols for the synthesis of two primary classes of derivatives from this building block: amides and esters. The methodologies are designed to be robust and adaptable, with an emphasis on explaining the chemical principles that underpin the choice of reagents and reaction conditions.

Part 1: Synthesis of Amide Derivatives via Amide Bond Coupling

Amide bond formation is one of the most critical reactions in pharmaceutical chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxylic acid. Modern coupling reagents offer a reliable and efficient means to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable.[4][5]

Causality of Reagent Selection

For this protocol, we will utilize O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.

-

Why HATU? HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and low propensity for racemization.[6] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[7] The inclusion of the aza-benzotriazole moiety (HOAt) enhances the reaction rate compared to its benzotriazole counterpart (HBTU).[6]

-

Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[2]

Experimental Workflow: Amide Synthesis

Caption: Workflow for the HATU-mediated synthesis of amides.

Detailed Protocol: Synthesis of N-Benzyl-2-fluoro-4-(3-trifluoromethoxyphenyl)benzamide

-

Reagent Preparation:

-

To a clean, dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq, e.g., 1.00 g, 3.18 mmol).

-

Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of acid).

-

-

Activation:

-

To the stirred solution, add HATU (1.1 eq, 1.33 g, 3.50 mmol).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.38 mL, 7.95 mmol).

-

Stir the mixture at room temperature for 10 minutes. The solution should appear homogeneous.

-

-

Amine Addition:

-

Slowly add benzylamine (1.05 eq, 0.36 mL, 3.34 mmol) to the activated acid mixture.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 2-6 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

-

-

Work-up:

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash sequentially with a 5% aqueous LiCl solution (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[2] This washing sequence removes residual DMF, unreacted starting materials, and coupling byproducts.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

-

Data Summary: Amide Synthesis

| Parameter | Description |

| Starting Material | 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid |

| Reagents | Benzylamine, HATU, DIPEA, Anhydrous DMF |

| Reaction Time | 2-6 hours |

| Typical Yield | 85-95% (post-purification) |

| Purity (HPLC) | >98% |

| Characterization | ¹H NMR, ¹³C NMR, LC-MS, IR Spectroscopy |

Part 2: Synthesis of Ester Derivatives via Fischer Esterification

Esterification is a fundamental transformation used to modify the physicochemical properties of a parent carboxylic acid, such as polarity, solubility, and cell permeability.[2] Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward method, particularly for generating simple alkyl esters.[2]

Mechanistic Rationale

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms drives the reaction toward the product.[8]

Experimental Workflow: Ester Synthesis

Caption: Workflow for the Fischer esterification of benzoic acid.

Detailed Protocol: Synthesis of Methyl 2-fluoro-4-(3-trifluoromethoxyphenyl)benzoate

-